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4-Aminobenzene-1-diazonium chloride

Catalog No.
S15330245
CAS No.
10555-90-5
M.F
C6H6ClN3
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzene-1-diazonium chloride

CAS Number

10555-90-5

Product Name

4-Aminobenzene-1-diazonium chloride

IUPAC Name

4-aminobenzenediazonium;chloride

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C6H6N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,7H2;1H/q+1;/p-1

InChI Key

JLLBHFPMIDLVRO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)[N+]#N.[Cl-]

4-Aminobenzene-1-diazonium chloride, commonly referred to as benzene diazonium chloride, is an organic compound with the molecular formula C6H5N2ClC_6H_5N_2Cl. It is a diazonium salt formed from the reaction of aniline (4-aminobenzene) with nitrous acid at low temperatures. This compound appears as a colorless solid and is known for its reactivity, particularly in electrophilic substitution reactions. Due to the presence of the diazonium group (-N2+), it serves as a versatile intermediate in organic synthesis.

Benzene diazonium chloride undergoes several important reactions:

  • Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds. For instance:
    • Reaction with copper(I) chloride yields chlorobenzene.
    • Reaction with potassium iodide produces iodobenzene.
    • Hydrolysis with water generates phenol and nitrogen gas.
  • Coupling Reactions: Benzene diazonium chloride can couple with phenols or aromatic amines to form azo compounds, characterized by the -N=N- linkage. This reaction is significant in dye chemistry, producing colored compounds used in various applications.
  • Sandmeyer Reaction: This involves the substitution of the diazonium group with halogens or other groups using copper salts as catalysts, allowing for the synthesis of halobenzenes and other derivatives .

The synthesis of benzene diazonium chloride typically involves the following steps:

  • Preparation of Nitrous Acid: Sodium nitrite is dissolved in water and mixed with hydrochloric acid to generate nitrous acid.
  • Diazotization: Aniline is added to this mixture at low temperatures (0–5 °C). The reaction proceeds rapidly to form benzene diazonium chloride:
    C6H5NH2+HNO2C6H5N2+Cl+2H2OC_6H_5NH_2+HNO_2\rightarrow C_6H_5N_2^+Cl^-+2H_2O
  • Isolation: Due to its instability, benzene diazonium chloride is typically used immediately after synthesis rather than being isolated .

Benzene diazonium chloride has several applications in organic chemistry:

  • Synthesis of Azo Dyes: It is extensively used in the production of azo dyes through coupling reactions with phenolic compounds or aromatic amines.
  • Preparation of Halobenzenes: The compound serves as a precursor for various halogenated aromatic compounds via Sandmeyer reactions.
  • Biaryl Synthesis: It can participate in reactions that yield biaryl compounds, which are important in pharmaceuticals and materials science .

Interaction studies involving benzene diazonium chloride often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate mechanisms of electrophilic substitution and coupling reactions. Additionally, research into its derivatives examines potential interactions with biological macromolecules, assessing mutagenicity and toxicity profiles.

Several compounds share structural or functional similarities with benzene diazonium chloride. Here are some notable examples:

CompoundStructureUnique Features
Aniline (4-Aminobenzene)C6H5NH2C_6H_5NH_2Amino group enables direct electrophilic substitution
PhenolC6H5OHC_6H_5OHHydroxyl group allows for hydrogen bonding
Azo CompoundsC6H5N=NC6H5C_6H_5N=N-C_6H_5Characterized by the -N=N- bond; used as dyes
Benzene ChlorideC6H5ClC_6H_5ClHalogenated derivative; stable compared to diazonium
IodobenzeneC6H5IC_6H_5IStable halogenated compound; used in organic synthesis

Benzene diazonium chloride stands out due to its ability to easily participate in both substitution and coupling reactions, making it a crucial intermediate in synthetic organic chemistry. Its reactivity profile allows chemists to create a diverse array of aromatic compounds efficiently .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

155.0250249 g/mol

Monoisotopic Mass

155.0250249 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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